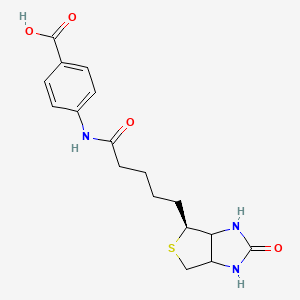

N-(+)-Biotinyl-4-aminobenzoic acid

Description

Conceptual Framework of Biotinylated Derivatives in Molecular Biology

Biotinylated derivatives are molecules that have been chemically joined to biotin (B1667282). The utility of these derivatives is anchored in the extraordinarily strong and specific non-covalent interaction between biotin and the protein streptavidin (or its homolog, avidin). researchgate.net This bond is one of the strongest known in nature, making it an ideal tool for a multitude of molecular biology applications. researchgate.net

The process of attaching biotin to other molecules, known as biotinylation, can be achieved through two main approaches: chemical crosslinking and genetic editing. frontiersin.org Chemical methods often target primary amino groups or sulfhydryl groups on a protein of interest, though this can sometimes lack site-specificity. frontiersin.org For more precise labeling, genetic editing techniques have been developed. A common method involves genetically fusing a short peptide sequence, such as the 15-amino-acid "Avi-tag," to a target protein. frontiersin.org This tag is then recognized and specifically biotinylated at a lysine (B10760008) residue by the bacterial enzyme Biotin-protein ligase (BirA). frontiersin.org

Once a molecule or protein is biotinylated, it can be used for detection, purification, or labeling in various experimental setups. For instance, a biotinylated protein can be easily isolated from a complex mixture using streptavidin-coated beads or visualized in single-molecule studies by linking it to a streptavidin-conjugated fluorescent dye or quantum dot. researchgate.netfrontiersin.org The design of biotinylated derivatives can also influence their function; factors such as the length and chemical nature of the spacer arm (the linker between biotin and the molecule of interest) can be critical for the formation of specific nanostructures with avidin (B1170675) or streptavidin. researchgate.net

N-(+)-Biotinyl-4-aminobenzoic acid as a Fundamental Biochemical Probe

This compound, also known by the synonym (+)-Biotin PABA, serves as a classic example of a biochemical probe. sigmaaldrich.com Its primary and most significant use is as a chromogenic substrate for the enzyme biotinidase. sigmaaldrich.comcaltagmedsystems.co.ukscientificlabs.co.uk Biotinidase is a crucial enzyme responsible for recycling biotin in the body by cleaving it from proteins and other molecules. caltagmedsystems.co.uk

The utility of this compound in this context stems from its specific enzymatic cleavage. When incubated with a sample containing biotinidase, the enzyme hydrolyzes the amide bond linking the biotin and the 4-aminobenzoic acid (PABA) moieties. caltagmedsystems.co.uk This reaction releases free PABA. caltagmedsystems.co.uk The liberated PABA can then be quantified using well-established colorimetric or fluorescent methods. caltagmedsystems.co.uk For example, a common colorimetric detection method involves a reaction with N-(1-Naphthyl)ethylenediamine to produce a colored product that can be measured spectrophotometrically. The amount of PABA released is directly proportional to the biotinidase activity in the sample. This principle forms the basis of many assays used to screen for and diagnose biotinidase deficiency, an inborn error of metabolism. caltagmedsystems.co.uk While PABA itself has been investigated as a probe for other metabolic pathways like glycine (B1666218) conjugation, its release from a biotinylated precursor is a specific indicator of biotinidase action. nih.gov

Historical Development and Significance in Enzymology

The development of this compound is intrinsically linked to the growing understanding of biotin metabolism and the clinical need for reliable diagnostic tools. Biotin was first identified as a required vitamin in the early 20th century, and its structure was elucidated and synthesized by the 1940s. nih.gov Later research uncovered the critical roles of enzymes like biotinidase in maintaining biotin homeostasis. caltagmedsystems.co.uknih.gov

The recognition of biotinidase deficiency as a treatable inborn error of metabolism created an urgent need for a simple, reliable, and quantitative assay suitable for large-scale newborn screening programs. This compound was developed to meet this need. Its design as a synthetic substrate that releases an easily detectable molecule (PABA) upon enzymatic action provided a robust method for measuring biotinidase activity in biological samples, such as dried blood spots. This application represents its primary significance in enzymology: it is a highly specific tool that allows for the precise quantification of a single enzyme's activity. sigmaaldrich.com This specificity is crucial for distinguishing biotinidase deficiency from other metabolic disorders that may present with similar clinical symptoms.

Properties of this compound

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Form | Powder | sigmaaldrich.com |

| Color | White to light yellow | sigmaaldrich.com |

| Melting Point | 295-297 °C | sigmaaldrich.com |

| Optical Activity | [α]20/D +55±3°, c = 0.5% in 0.1 M NaOH | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| Purity | ≥98.0% (HPLC) | sigmaaldrich.comscientificlabs.co.uklabsolu.ca |

Table 2: Chemical Identifiers and Molecular Formula

| Identifier | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₇H₂₁N₃O₄S | sigmaaldrich.comnih.gov |

| Molecular Weight | 363.43 g/mol | sigmaaldrich.comnih.gov |

| CAS Number | 6929-40-4 | sigmaaldrich.comnih.gov |

| IUPAC Name | 4-[[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid | nih.gov |

| Synonyms | B-PABA, Biot-pab, N-Biotinyl-4-aminobenzoic acid | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C17H21N3O4S |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid |

InChI |

InChI=1S/C17H21N3O4S/c21-14(18-11-7-5-10(6-8-11)16(22)23)4-2-1-3-13-15-12(9-25-13)19-17(24)20-15/h5-8,12-13,15H,1-4,9H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12?,13-,15?/m0/s1 |

InChI Key |

PVMDAMXGKHIMSQ-OWYJLGKBSA-N |

Isomeric SMILES |

C1C2C([C@@H](S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NC3=CC=C(C=C3)C(=O)O)NC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization for Research Applications

Chemical Synthesis Pathways of N-(+)-Biotinyl-4-aminobenzoic acid

The fundamental structure of this compound involves the formation of an amide bond between the carboxylic acid of biotin (B1667282) and the amine group of 4-aminobenzoic acid (PABA). The methodologies to achieve this linkage vary in their efficiency, scalability, and the purity of the final product.

The standard and most direct synthesis of this compound involves the coupling of biotin and PABA using a carbodiimide (B86325) cross-linking agent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a commonly used water-soluble carbodiimide for this purpose. gbiosciences.com The reaction mechanism hinges on the activation of the carboxyl group on biotin's valeric acid side chain by EDC. This activation makes the carboxyl group susceptible to nucleophilic attack by the primary amine of PABA, resulting in the formation of a stable amide bond. gbiosciences.com

A typical laboratory-scale protocol for this synthesis can be outlined as follows:

Dissolution : Biotin and 4-aminobenzoic acid are dissolved in a suitable buffer, such as a 2-(N-morpholino)ethanesulfonic acid (MES) buffer, typically at a pH between 4.7 and 5.5.

Activation and Coupling : A solution of EDC is added to the mixture. The reaction is then incubated, often at room temperature, for a period ranging from a few hours to overnight to ensure completion.

Purification : Following the reaction, the product, this compound, is purified from unreacted starting materials and byproducts using techniques like chromatography or recrystallization.

Salt Formation (Optional) : For enhanced solubility in aqueous solutions, the final compound can be converted to its sodium salt by treating it with an equimolar amount of sodium hydroxide. glpbio.com

This method is foundational and widely employed due to its relative simplicity and the commercial availability of the necessary reagents.

Key advancements include the use of uronium/aminium-based coupling reagents and the inclusion of activating additives. Reagents such as HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have proven highly effective in amide bond formation. smolecule.comnih.gov These compounds often require an organic solvent like dimethylformamide (DMF). smolecule.com

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used in conjunction with carbodiimides to enhance reactivity and suppress undesirable side reactions. sigmaaldrich.com The table below compares several common coupling reagents used for forming amide bonds, which are applicable to the synthesis of this compound and its derivatives.

| Coupling Reagent | Common Solvent(s) | Key Characteristics | Typical Yields (in related syntheses) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water, MES Buffer | Water-soluble; ideal for biological molecules. gbiosciences.comsmolecule.com | High (up to 95% in solution-phase). smolecule.comnih.gov |

| DMTMM (4-(4,6-dimethoxy glpbio.combiomol.comsigmaaldrich.comtriazin-2-yl)-4-methyl-morpholinium chloride) | Water | Water-soluble alternative to EDC. smolecule.comnih.gov | Moderate to High. smolecule.com |

| HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) | DMF | High efficiency; commonly used in solid-phase peptide synthesis. smolecule.comnih.gov | Low in some aqueous/solid-phase hybrid systems. smolecule.comnih.gov |

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | DMF | High coupling efficiency; reduced allergenicity compared to some others. smolecule.comnih.gov | Low in some aqueous/solid-phase hybrid systems. smolecule.comnih.gov |

Table 1: Comparison of Common Coupling Reagents.

These advanced strategies offer chemists a broader toolkit to optimize the synthesis of this compound, especially for applications demanding high purity.

Design and Synthesis of this compound Analogs and Derivatives

Modifying the structure of this compound allows for the creation of specialized chemical tools. These derivatives can have altered biochemical properties, such as resistance to enzymatic cleavage, or can be incorporated into larger molecular systems like fluorescent probes.

Biotinidase is the enzyme responsible for cleaving the amide bond of this compound, releasing PABA. glpbio.com By systematically altering the chemical structure of this substrate, researchers have developed analogs that function as inhibitors of the enzyme. These inhibitors are valuable for studying the role of biotinidase in various biological processes.

A notable example is biotinyl-methyl 4-(amidomethyl) benzoate (B1203000) . In this analog, the benzoic acid group of the original compound is modified to a methyl benzoate with an additional methylene (B1212753) group. This seemingly small change has a profound impact on its interaction with biotinidase. Instead of being a substrate, biotinyl-methyl 4-(amidomethyl) benzoate acts as a potent competitive inhibitor of human biotinidase. Kinetic studies have confirmed that it competes with the natural substrate for binding to the enzyme's active site, but it is not readily hydrolyzed.

| Compound | Structure Relative to B-PABA | Interaction with Biotinidase |

| This compound (B-PABA) | Parent Compound | Substrate (hydrolyzed) nih.gov |

| Biotinyl-methyl 4-(amidomethyl) benzoate | Esterification of carboxyl; insertion of a methyl group. | Competitive Inhibitor |

| Biotinyl anilide | PABA replaced with aniline. | Competitive Inhibitor |

| Biotinyl 4-amidophenylboronic acid | Carboxyl group of PABA replaced with boronic acid. | Competitive Inhibitor |

Table 2: Examples of B-PABA Analogs and Their Biotinidase Interaction.

The development of such inhibitors is a critical first step toward creating specific molecular probes to dissect the distinct roles of biotinidase and other biotin-related enzymes in cellular metabolism and epigenetic regulation.

The core function of this compound is to act as a pro-reporter molecule—its cleavage by biotinidase releases PABA, which can then be detected. This principle is the basis of its use in diagnostic assays and makes its biotinyl moiety a valuable component for more complex probes. nih.gov

The biotin group itself is a popular tag for affinity probes due to its extraordinarily strong interaction with avidin (B1170675) and streptavidin. By synthesizing derivatives, the biotinyl group can be attached to other molecules to create targeted probes. For instance, research has focused on developing probes for the NLRP3 inflammasome, a key player in inflammation. nih.gov In one strategy, D-biotin was activated and coupled to a linker, which was then attached to an NLRP3-binding molecule. nih.gov This creates a biotin-tagged probe that can bind to NLRP3 and subsequently be detected or isolated using streptavidin-coated surfaces or reporters. nih.gov

Furthermore, the enzymatic release of PABA from this compound is central to colorimetric and fluorogenic assays for biotinidase activity, often used in newborn screening for biotinidase deficiency. glpbio.comnih.gov In these assays, the released PABA is chemically converted into a colored or fluorescent compound, allowing for quantitative measurement of the enzyme's activity. glpbio.com Therefore, this compound itself functions as a simple but effective activity-based probe.

For many research applications, it is desirable to have a biotin conjugate that can bind to its target (like streptavidin) without being degraded by enzymes like biotinidase that may be present in a biological sample. The development of biotinidase-resistant conjugates is therefore an important area of research.

The inhibitors described in section 2.2.1, such as biotinyl-methyl 4-(amidomethyl) benzoate , represent a foundational step in this direction. Because they bind to the biotinidase active site but are not efficiently cleaved, they exhibit greater stability in the presence of the enzyme compared to substrates like this compound. This resistance to hydrolysis is a key feature needed for stability studies.

By designing biotin analogs with modified amide bonds or altered steric and electronic properties around the cleavage site, researchers aim to create next-generation biotin labels. These "biotinidase-proof" tags would allow for more reliable and stable detection in complex biological environments, such as cell lysates or plasma, where enzymatic activity could otherwise interfere with the assay by prematurely cleaving the biotin tag from its probe.

Biosynthetic Precursors and Pathways of the 4-Aminobenzoic Acid Moiety

The biosynthesis of the 4-aminobenzoic acid (p-aminobenzoic acid or PABA) moiety, a crucial component of the this compound conjugate, originates from the central metabolite chorismate. This pathway is essential for various organisms, including bacteria, plants, and fungi, as PABA is a key precursor for the synthesis of folates. researchgate.nettandfonline.com The conversion of chorismate to PABA is a well-conserved biochemical route, although variations in the enzymatic machinery exist across different species.

Microbial Biosynthesis of 4-Aminobenzoic Acid and its Intermediates

In many bacteria, such as Escherichia coli, the synthesis of 4-aminobenzoic acid from chorismate is a two-step process requiring three distinct enzymes: PabA, PabB, and PabC. nih.govnih.gov The initial step is catalyzed by the aminodeoxychorismate (ADC) synthase complex, which is formed by the association of PabA and PabB. google.com

PabA functions as a glutamine amidotransferase, hydrolyzing glutamine to provide ammonia (B1221849). nih.govnih.gov This ammonia is then channeled to PabB, the ADC synthase component, which catalyzes the replacement of the hydroxyl group at the C4 position of chorismate with the amino group, forming the intermediate 4-amino-4-deoxychorismate (ADC). google.compnas.org The interaction between PabA and PabB is essential for the glutamine-dependent activity; in the absence of PabA, PabB can utilize ammonia directly, albeit less efficiently. nih.gov

The final step in the pathway is the conversion of ADC to PABA. This reaction is catalyzed by 4-amino-4-deoxychorismate lyase, the product of the pabC gene. pnas.org This enzyme facilitates the elimination of pyruvate (B1213749) from ADC and the subsequent aromatization of the ring structure to yield the final product, 4-aminobenzoic acid. google.com

Interestingly, in some microorganisms, such as those from the actinomycetes group and fungi, the genetic organization of this pathway differs. In these organisms, the pabA and pabB genes are often fused, resulting in a single bifunctional protein that contains both the glutamine amidotransferase and ADC synthase domains. tandfonline.comjmb.or.kr This fusion is thought to enhance the efficiency of the reaction by facilitating the direct transfer of the ammonia intermediate. Similarly, in some bacteria like Lactococcus lactis, the pabB and pabC genes are found to be fused. nih.gov

The biosynthesis of PABA is a critical branch point in the shikimate pathway, which is responsible for the production of aromatic amino acids. pnas.org The regulation of this pathway is crucial for controlling the flux of chorismate towards either folate synthesis or the synthesis of tryptophan, phenylalanine, and tyrosine.

Table 1: Key Enzymes and Intermediates in Microbial PABA Biosynthesis

| Enzyme/Complex | Gene(s) | Function | Substrate(s) | Product(s) | Organism Example(s) |

| ADC Synthase (PabA/PabB complex) | pabA, pabB | Catalyzes the formation of 4-amino-4-deoxychorismate. | Chorismate, Glutamine | 4-amino-4-deoxychorismate, Glutamate | Escherichia coli nih.govnih.gov |

| PabA | pabA | Glutamine amidotransferase subunit; provides ammonia. | Glutamine | Glutamate, Ammonia | Escherichia coli nih.gov |

| PabB | pabB | ADC synthase subunit; aminates chorismate. | Chorismate, Ammonia | 4-amino-4-deoxychorismate | Escherichia coli pnas.org |

| ADC Lyase | pabC | Catalyzes the elimination of pyruvate and aromatization. | 4-amino-4-deoxychorismate | 4-Aminobenzoic acid, Pyruvate | Escherichia coli google.compnas.org |

| Bifunctional PabA-PabB | pabAB (fused gene) | Fused glutamine amidotransferase and ADC synthase. | Chorismate, Glutamine | 4-amino-4-deoxychorismate, Glutamate | Actinomycetes, Saccharomyces cerevisiae (Abz1) jmb.or.krpnas.org |

| Bifunctional PabB-PabC | pabBC (fused gene) | Fused ADC synthase and ADC lyase. | 4-amino-4-deoxychorismate | 4-Aminobenzoic acid, Pyruvate | Lactococcus lactis nih.gov |

Enzymatic Synthesis of 4-Aminobenzoic Acid in Model Systems

The enzymatic synthesis of 4-aminobenzoic acid has been reconstituted and studied in various in vitro model systems, allowing for a detailed characterization of the enzymes involved. These studies typically utilize purified recombinant enzymes to investigate their kinetic properties, substrate specificities, and reaction mechanisms.

In a model system using enzymes from Escherichia coli, the glutaminase (B10826351) activity of PabA is virtually undetectable in isolation but is significantly activated upon the formation of a 1:1 complex with PabB. nih.govnih.gov The addition of chorismate, the substrate for PabB, further enhances the catalytic efficiency of the glutaminase activity. nih.gov

Kinetic studies of the ADC synthase complex from E. coli have revealed important parameters for the substrates. The Michaelis-Menten constant (Km) for chorismate is significantly lower than that for glutamine, suggesting a high affinity of the enzyme for the aromatic substrate. nih.gov The reaction mechanism is proposed to be an ordered Bi-Bi reaction where chorismate binds first. nih.gov

The aminodeoxychorismate lyase (PabC) has also been purified and characterized. This pyridoxal (B1214274) phosphate-dependent enzyme efficiently converts the intermediate ADC to PABA and pyruvate. researchgate.net The purification of PabC was crucial in definitively establishing the two-step nature of PABA biosynthesis from chorismate. pnas.org

In other model systems, such as the one using enzymes from Agaricus bisporus, the PABA synthase was cloned and expressed in E. coli. The recombinant enzyme was identified as an aminodeoxychorismate synthase and required the addition of an aminodeoxychorismate lyase to complete the synthesis of PABA. jmb.or.kr This study also highlighted the requirement for magnesium or manganese ions for enzymatic activity. jmb.or.kr

Table 2: Research Findings on Enzymatic Synthesis of PABA in Model Systems

| Enzyme System | Source Organism | Key Findings | Kinetic Parameters | Optimal Conditions |

| PabA/PabB Complex | Escherichia coli | PabA activity is dependent on complex formation with PabB. The complex has a high affinity for its substrates. nih.govnih.gov | Km (Chorismate): 4.2 µMKm (Glutamine): 1.6 mM uniprot.org | pH: 7.5 uniprot.org |

| PabB | Escherichia coli | Can utilize ammonia directly in the absence of PabA. The interconversion of chorismate and ADC is reversible. pnas.org | Km (Ammonia): 138 mM tandfonline.com | - |

| PabC (ADC Lyase) | Escherichia coli | A pyridoxal phosphate-dependent enzyme that catalyzes the final irreversible step. pnas.org | - | - |

| PABA Synthase (AbADCS) | Agaricus bisporus | Recombinant enzyme functions as an ADC synthase and requires an external ADC lyase for PABA synthesis. Requires Mg²⁺ or Mn²⁺ for activity. jmb.or.kr | Km (Chorismate): 0.12 mMKm (Glutamine): 2.55 mM jmb.or.kr | Temperature: ~25°CpH: 8.0 jmb.or.kr |

Enzymatic Interactions and Kinetic Characterization

N-(+)-Biotinyl-4-aminobenzoic acid as a Substrate for Biotinidase (BTD)

This compound (B-PABA) is widely utilized as an artificial substrate in colorimetric assays to determine biotinidase activity. sigmaaldrich.comsigmaaldrich.comfrontiersin.orgscientificlabs.co.ukkrackeler.com The enzyme catalyzes the cleavage of the amide bond in B-PABA, releasing 4-aminobenzoic acid (PABA) and biotin (B1667282). frontiersin.orgumanitoba.ca The liberated PABA can then be quantified, providing a measure of the enzyme's activity. frontiersin.org This method is fundamental in diagnosing biotinidase deficiency, an inherited metabolic disorder. frontiersin.org

Biotinidase (EC 3.5.1.12) is a hydrolase that specifically acts on the amide bond of N-biotinyl-ε-lysine (biocytin) and other short biotinyl-peptides, which are breakdown products of biotin-dependent carboxylases. umanitoba.canih.govnih.gov The primary physiological role of biotinidase is to recycle biotin, making it available for reuse by the body. nih.govnih.gov

The hydrolysis of the amide bond in its natural substrate, biocytin (B1667093), or the artificial substrate B-PABA, is a key catalytic function of biotinidase. umanitoba.canih.gov This reaction involves the nucleophilic attack on the carbonyl carbon of the amide bond. It is proposed that a cysteine residue at or near the active site of biotinidase is crucial for this catalytic activity, forming a transient biotinyl-thioester intermediate. nih.gov Subsequently, this intermediate is hydrolyzed, releasing free biotin.

The binding of this compound to the active site of biotinidase is a critical step for subsequent hydrolysis. The specificity of biotinidase for its substrates is influenced by the structure of both the biotin moiety and the amino acid or amine component. While the enzyme's natural substrate is biocytin, it can also process synthetic substrates like B-PABA. This suggests that the active site can accommodate variations in the non-biotin portion of the substrate. The binding is thought to be primarily driven by interactions with the biotinyl group, with the 4-aminobenzoic acid portion positioning the amide bond for cleavage.

Kinetic Studies of Biotinidase Activity

Kinetic studies are essential for understanding the efficiency and mechanism of an enzyme. For biotinidase, this compound serves as a valuable tool for these investigations.

The Michaelis-Menten model is a fundamental concept in enzyme kinetics. The parameters K_m (Michaelis constant) and V_max (maximum velocity) describe the enzyme's affinity for the substrate and its maximum catalytic rate, respectively.

Studies have been conducted to determine these parameters for biotinidase using this compound as the substrate. In one such study, the concentration of this compound was varied from 0.05 mM to 1 mM to determine the K_m and V_max of the enzyme. nih.gov The hydrolysis of B-PABA by biotinidase has been shown to be linear for extended periods, making it a reliable substrate for these kinetic assays. nih.gov

Table 1: Michaelis-Menten Parameters for Biotinidase with this compound

| Parameter | Value | Conditions |

| K_m | Varies with experimental setup | Substrate concentration range: 0.05 mM to 1 mM nih.gov |

| V_max | Varies with experimental setup | Substrate concentration range: 0.05 mM to 1 mM nih.gov |

Note: Specific values for K_m and V_max are highly dependent on the experimental conditions, including enzyme concentration, pH, and temperature, and are therefore presented as variable within the cited literature.

Several factors can influence the rate at which biotinidase hydrolyzes this compound. These include:

pH: The enzyme exhibits optimal activity within a specific pH range. Colorimetric assays using B-PABA are typically performed at a pH of 6.0. nih.gov

Temperature: Like most enzymes, biotinidase activity is temperature-dependent, with assays commonly conducted at 37°C. nih.gov

Enzyme Concentration: The rate of hydrolysis is directly proportional to the concentration of active biotinidase. nih.gov

Substrate Concentration: The reaction rate increases with substrate concentration until it reaches V_max, as described by the Michaelis-Menten equation. nih.gov

Biotinidase Inhibition Studies Utilizing this compound

This compound is not only a substrate but also a foundational structure for the development of biotinidase inhibitors. By modifying the structure of B-PABA, researchers have synthesized various biotin analogs to study their inhibitory effects on the enzyme. nih.govnih.gov

In these studies, B-PABA is used as the substrate to measure the residual activity of biotinidase in the presence of potential inhibitors. The principle is that a competitive inhibitor will compete with B-PABA for binding to the active site of the enzyme, leading to a decrease in the rate of PABA release.

One study identified several biotin analogs that competitively inhibit human biotinidase. nih.gov For instance, biotinyl-methyl 4-(amidomethyl) benzoate (B1203000) was found to be a potent competitive inhibitor of biotinidase when this compound was used as the substrate. nih.govnih.gov These inhibition studies are crucial for understanding the structure-activity relationships of the biotinidase active site and for developing specific inhibitors that could be used as research tools to elucidate the various roles of the enzyme. nih.gov

Characterization of Competitive and Non-Competitive Inhibition

Kinetic studies utilizing this compound as the substrate are crucial for characterizing the nature of enzyme inhibitors. In the study of biotinidase inhibitors, B-PABA allows researchers to distinguish between different inhibition mechanisms, such as competitive and non-competitive inhibition.

For competitive inhibitors, the inhibitor molecule binds to the active site of the enzyme, directly competing with the substrate, B-PABA. This type of inhibition can be overcome by increasing the substrate concentration. Research on various synthetic biotin analogs has demonstrated their action as competitive inhibitors of biotinidase. nih.govnih.gov In these experiments, the rate of B-PABA hydrolysis decreases in the presence of the inhibitor, and kinetic analysis shows an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax), which is a hallmark of competitive inhibition. nih.gov For instance, the inhibition of B-PABA hydrolysis by the potent inhibitor biotinyl-methyl 4-(amidomethyl) benzoate was found to be concentration-dependent and reversible, consistent with a competitive mechanism. nih.gov

Structure-Activity Relationships of Biotinidase Inhibitors

The use of this compound in biotinidase assays has enabled detailed structure-activity relationship (SAR) studies for biotinidase inhibitors. By systematically modifying the structure of biotin-like compounds and measuring their inhibitory effect on the hydrolysis of B-PABA, researchers can identify the chemical features essential for potent inhibition.

Studies on a series of synthetic biotin analogs revealed that modifications to the biotin structure significantly impact their inhibitory capacity. nih.gov These analogs were tested for their ability to reduce the rate of PABA release from B-PABA. For example, biotinyl-methyl 4-(amidomethyl) benzoate was identified as the most effective inhibitor among a group of seven tested compounds, causing an 80% reduction in biotinidase activity at a 1 mM concentration. nih.govnih.gov Other tested compounds with varying degrees of inhibition included biotinyl anilide, biotinyl allylamide, and biotinyl 2-amido-pyridine. nih.gov Such SAR studies are vital for optimizing inhibitor design.

| Inhibitor Compound | % Inhibition (at 1 mM) |

|---|---|

| Biotinyl-methyl 4-(amidomethyl) benzoate | 80% |

| Biotinyl anilide | 55% |

| Biotinyl 4-amidophenylboronic acid | 53% |

| Biotinyl 2-amido-pyridine | 40% |

| Biotinyl allylamide | 37% |

| Biotinyl N-methylanilide | 26% |

Development of Specific Biotinidase Inhibitors for Mechanistic Research

The development of specific inhibitors for biotinidase is essential for elucidating its precise roles in complex biological processes, such as the epigenetic regulation of gene expression through histone biotinylation. nih.govnih.gov this compound is an indispensable tool in this endeavor, serving as the standard substrate for screening and characterizing potential inhibitors. nih.govnih.gov

Historically, general enzyme inhibitors like di-isopropylfluorophosphate were used, but these lack specificity for biotinidase. nih.govnih.gov The goal of modern research is to create inhibitors that are highly selective for biotinidase over other biotin-metabolizing enzymes. The screening of biotin analogs, using the B-PABA hydrolysis assay, represents a significant step toward this goal. The identification of compounds like biotinyl-methyl 4-(amidomethyl) benzoate, which competitively inhibits biotinidase, provides a foundation for developing second-generation inhibitors with improved specificity and stability, potentially targeted to specific cellular compartments. nih.gov

Interaction with Other Biotin-Processing Enzymes and Transport Systems

Differential Specificity Compared to Holocarboxylase Synthetase

In mammals, biotin homeostasis is primarily managed by two enzymes: biotinidase (BTD) and holocarboxylase synthetase (HCS). nih.govnih.gov While both are crucial, they have distinct functions. BTD recycles biotin by cleaving it from biocytin (biotinyl-lysine) and other biotinylated peptides. nih.govnih.gov In contrast, HCS catalyzes the covalent attachment of biotin to apocarboxylases and histones, a process that requires ATP. nih.govwikipedia.org

This compound demonstrates this differential specificity. It is a recognized substrate for the hydrolytic activity of biotinidase but not for the ligation activity of HCS. sigmaaldrich.com HCS specifically recognizes biotin and ATP to form the activated intermediate biotinyl-5'-AMP before transferring the biotin moiety to its target proteins. nih.govnih.gov The structure of B-PABA, with biotin already conjugated to another molecule via an amide bond, is not a suitable substrate for the initial activation step catalyzed by HCS. This inherent substrate specificity ensures that assays using B-PABA are specific for biotinidase activity, without interference from HCS.

Advanced Analytical Methodologies for Biotinidase Activity Assessment

Evolution of Biotinidase Assays Leveraging N-(+)-Biotinyl-4-aminobenzoic acid

The use of this compound as a substrate has been a cornerstone in the evolution of biotinidase assays. scientificlabs.iesigmaaldrich.comsigmaaldrich.com This compound allows for the indirect measurement of enzyme activity by quantifying the release of one of its hydrolysis products.

Historical Colorimetric and Spectrophotometric Methodologies

Early methods for assessing biotinidase activity relied on colorimetric and spectrophotometric detection. In these assays, biotinidase cleaves the amide bond of this compound (B-PABA), releasing 4-aminobenzoic acid (PABA). nih.govnih.govresearchgate.net The liberated PABA is then diazotized, a chemical process that converts it into a colored azo dye. nih.govresearchgate.net The intensity of the resulting purple color, which is directly proportional to the amount of PABA produced and thus to the biotinidase activity, is measured using a spectrophotometer at a specific wavelength, typically 546 nm. nih.govmayocliniclabs.com

This method, while foundational for newborn screening programs, has certain limitations. nih.govnih.govresearchgate.netnih.gov Interference from other aromatic amines present in biological samples and the instability of the azo dye can lead to inaccurate results, including a high rate of false positives. nih.gov Despite these drawbacks, the colorimetric assay has been widely used due to its simplicity and low cost. nih.gov A semi-quantitative version of this assay has also been employed, where the color development of a blood-soaked filter paper spot is visually compared to a series of standards to estimate enzyme activity. researchgate.net

Development of Fluorometric and Microtiter Plate Formats

To address the limitations of colorimetric assays, more sensitive and specific fluorometric methods were developed. scite.ai While some fluorometric assays utilize alternative substrates like biotinyl-6-aminoquinoline (B1208879), the principles of high-throughput screening have also been applied to assays using this compound. scite.airesearchgate.net The adaptation of these assays to microtiter plate formats allows for the simultaneous analysis of numerous samples, significantly increasing the efficiency of newborn screening programs. nih.govresearchgate.net These high-throughput formats are often coupled with automated liquid handling systems, further streamlining the process and reducing the potential for human error. The fluorometric detection in these formats generally offers improved sensitivity over traditional spectrophotometry. mdpi.com

Chromatographic and Mass Spectrometric Approaches

The quest for greater accuracy and specificity in biotinidase activity measurement has led to the adoption of chromatographic and mass spectrometric techniques. These methods directly quantify the enzymatic product, PABA, thereby minimizing the interferences inherent in colorimetric assays.

High-Performance Liquid Chromatography (HPLC) for Product Quantification

High-Performance Liquid Chromatography (HPLC) offers a significant improvement in the quantification of PABA. nih.gov In this approach, the reaction mixture containing the products of the biotinidase-catalyzed hydrolysis of B-PABA is directly injected into an HPLC system. nih.govresearchgate.netnih.gov The HPLC column separates PABA from other components in the sample, and a detector, often a fluorescence detector, is used for quantification. nih.govnih.gov This method eliminates the need for the diazotization reaction, thereby avoiding the associated interferences and significantly reducing the likelihood of false-positive results. nih.govnih.gov

Recent developments in HPLC methodology have focused on optimizing the technique for speed and efficiency, making it a viable option for second-tier testing to confirm positive results from initial screening assays. nih.govresearchgate.netnih.gov

Interactive Data Table: Comparison of HPLC Method Performance

| Parameter | Reported Value | Reference |

|---|---|---|

| Linearity Range | 5–1000 µmol/L | nih.govresearchgate.netnih.gov |

| Limit of Detection (LOD) | 2.5 µmol/L | nih.govresearchgate.netnih.gov |

| Limit of Quantitation (LOQ) | 5.0 µmol/L | nih.govresearchgate.netnih.gov |

| Within-assay Precision (%CV) | <10.0% | nih.govnih.gov |

| Between-assay Precision (%CV) | <10.0% | nih.govnih.gov |

| Correlation with Colorimetric Assay (R²) | 0.9963 | nih.govresearchgate.netnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS) represents the pinnacle of analytical technology for measuring biotinidase activity. This technique combines the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. nih.gov By coupling these two technologies, LC-MS can accurately quantify the PABA produced in the enzymatic reaction, even at very low concentrations. nih.gov

The use of an internal standard, such as a deuterated form of biotin (B1667282), can further enhance the accuracy of the LC-MS method by compensating for any sample loss during preparation or variations in the instrument's response. nih.gov LC-MS assays are particularly valuable for confirming ambiguous results from other methods and for research applications where precise and reliable data are paramount. nih.govnih.gov

Methodological Validation and Performance Metrics

The validation of any analytical method is crucial to ensure its reliability and fitness for purpose. For biotinidase assays utilizing this compound, this involves a rigorous evaluation of several key performance metrics.

Key validation parameters include:

Accuracy: The closeness of the measured value to the true value. This is often assessed through recovery studies, where a known amount of PABA is added to a sample and the percentage recovered is measured. nih.gov

Precision: The degree of agreement among a series of measurements of the same sample. It is typically expressed as the coefficient of variation (%CV) and is evaluated for both within-run (intra-assay) and between-run (inter-assay) variability. nih.govnih.govresearchgate.net

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte (PABA) within a given range. nih.govresearchgate.netnih.govrjptonline.org

Sensitivity: This is defined by the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably distinguished from background noise, and the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.govresearchgate.netnih.gov

Specificity: The ability of the assay to measure only the analyte of interest (PABA) without interference from other substances present in the sample. nih.gov

Recent studies have demonstrated that HPLC and LC-MS methods for biotinidase activity exhibit excellent performance across these metrics, with high accuracy, precision, and linearity, and low limits of detection and quantitation. nih.govresearchgate.netnih.govnih.gov

Interactive Data Table: Performance Metrics of a Validated HPLC Method

| Performance Metric | Finding | Reference |

|---|---|---|

| Accuracy (% Recovery) | 88–109% for spiked serum samples | nih.gov |

| Within-run Precision (%CV) | <7.5% | nih.gov |

| Between-run Precision (%CV) | <10.0% | nih.gov |

| Linearity (R²) | 0.996 | rjptonline.org |

Assessment of Assay Linearity, Accuracy, and Precision

The validation of any quantitative assay for biotinidase activity hinges on establishing its linearity, accuracy, and precision. These parameters ensure that the test results are reliable for clinical decision-making.

Linearity is the ability of the assay to provide results that are directly proportional to the concentration of the analyte (PABA) within a given range. A study developing an HPLC method with fluorescent detection demonstrated linearity over a concentration range of 5–1000 μmol/L for PABA. fao.orgnih.gov Another method, using digital imaging colorimetry, established a linear relationship for PABA concentrations between 35 and 400 ng/mL, with a high correlation coefficient (r² = 0.999). nih.govacs.org

Accuracy refers to the closeness of the measured value to the true value. In validation studies, accuracy is often assessed by comparing results to a reference method or through proficiency testing. For a dried blood spot (DBS) assay using B-PABA, accuracy with proficiency specimens showed 100% agreement and an excellent correlation (r = 0.98) with established methods. nih.gov Similarly, a serum-based assay demonstrated 100% agreement and a correlation of r = 0.97. nih.gov An HPLC method also showed a strong correlation (R² = 0.9963) when compared with a traditional colorimetric assay. nih.gov

Precision measures the reproducibility of the results. It is typically evaluated at two levels: intra-assay precision (within the same run) and inter-assay or between-assay precision (between different runs). For an HPLC-based method, both within-assay and between-assay precision were reported to be less than 10.0% across four different quality control levels. fao.orgnih.gov A colorimetric serum assay showed an observed precision with a coefficient of variation (CV) of 4.86%, which was an improvement upon the manufacturer's claimed CV of 6.3%. nih.gov A DBS assay demonstrated a CV of 5.6%. nih.gov The addition of detergents to the sodium nitrite (B80452) solution in one colorimetric method was shown to improve precision by preventing the formation of nitrogen bubbles during the diazotization reaction. revistabiomedica.org

Table 1: Performance Characteristics of Biotinidase Assays Using this compound

| Method | Parameter | Finding | Reference |

|---|---|---|---|

| HPLC-Fluorescence | Linearity | 5–1000 μmol/L | fao.orgnih.gov |

| HPLC-Fluorescence | Limit of Detection (LOD) | 2.5 μmol/L | nih.gov |

| HPLC-Fluorescence | Limit of Quantification (LOQ) | 5.0 μmol/L | fao.orgnih.gov |

| HPLC-Fluorescence | Precision (Within & Between-Assay) | <10.0% CV | nih.gov |

| HPLC-Fluorescence | Accuracy (Correlation vs. Colorimetric) | R² = 0.9963 | nih.gov |

| Digital Imaging Colorimetry | Linearity | 35–400 ng/mL (r² = 0.999) | nih.govacs.org |

| Digital Imaging Colorimetry | Limit of Detection (LOD) | 11 ng/mL | nih.govacs.org |

| Digital Imaging Colorimetry | Limit of Quantification (LOQ) | 35 ng/mL | nih.govacs.org |

| Colorimetric (DBS) | Precision | 5.6% CV | nih.gov |

| Colorimetric (DBS) | Accuracy (Correlation) | r = 0.98 | nih.gov |

| Colorimetric (Serum) | Precision | 4.86% CV | nih.gov |

| Colorimetric (Serum) | Accuracy (Correlation) | r = 0.97 | nih.gov |

Evaluation of Specificity and Selectivity in Complex Biological Matrices

Specificity and selectivity are critical for ensuring that the assay measures only the PABA released by biotinidase activity, without interference from other components in biological samples like serum or dried blood spots. nih.govfao.org

Traditional colorimetric methods, which involve a diazotization reaction to produce a colored product, are known to lack specificity. nih.gov They are susceptible to interference from other aromatic amines that may be present in the sample, leading to inaccurate results. nih.govfao.org

To overcome these limitations, methods with higher selectivity have been developed. High-performance liquid chromatography (HPLC) offers a significant improvement. By physically separating PABA from other compounds in the sample before detection, HPLC methods provide much greater specificity. nih.govnih.gov An HPLC method with fluorescent detection was shown to be highly selective and was not significantly affected by common matrix effects such as hemolysis (presence of ruptured red blood cells), icterus (high bilirubin), or lipemia (high lipid content) in serum samples. fao.orgnih.gov

Liquid chromatography-mass spectrometry (LC-MS) represents another highly specific and selective method. It combines the separation power of chromatography with the precise mass detection of the analyte, providing a very reliable quantification of PABA from a simple extraction of a dried blood spot. nih.gov

Mitigation of Analytical Interferences and False Positives

Analytical interferences can lead to falsely elevated or decreased measurements of biotinidase activity, potentially resulting in misdiagnosis. A primary concern with colorimetric assays using B-PABA is interference that can cause false-positive results (i.e., an apparently normal enzyme activity in a patient who is actually deficient). nih.govfao.org

Sources of interference include:

Aromatic Amines and Drugs: The colorimetric reaction is not entirely specific to PABA. Other aromatic amines, including certain drugs like sulfonamides (e.g., sulfamethoxazole), can participate in the diazotization reaction, leading to a falsely high measurement of enzyme activity. revistabiomedica.orgmayocliniclabs.com Procaine, a local anesthetic, has also been identified as an interfering substance. revistabiomedica.org

High Biotin Intake: Patients consuming high-dose biotin supplements can present with normal clinical pictures despite having deficient enzyme activity. mayocliniclabs.com While this is a clinical rather than a direct analytical interference, it is a crucial factor in interpreting assay results. High levels of biotin in immunoassays that use streptavidin-biotin technology can also cause significant interference, although this is distinct from the enzymatic assay using B-PABA. nih.gov

Azo Dye Instability: The colored product formed in the colorimetric assay can be unstable, which may affect the accuracy of the reading. nih.gov

The most effective strategy for mitigating these interferences is to use analytical methods with higher specificity. The development of an HPLC-based method that directly quantifies PABA without the need for the colorimetric diazotization reaction effectively eliminates the potential for interference from other aromatic amines and significantly reduces false-positive results. nih.govfao.orgnih.gov This makes HPLC a valuable second-tier or confirmatory test following an abnormal result from a primary screening assay. nih.govfao.orgnih.gov

Role in Biotin Metabolism and Epigenetic Research

N-(+)-Biotinyl-4-aminobenzoic acid in Elucidating Biotin (B1667282) Recycling Pathways

The recycling of biotin is a vital process for maintaining sufficient levels of this vitamin for its various metabolic functions. This compound has proven instrumental in studying the key enzyme responsible for this process: biotinidase.

Biotinidase Function in Hydrolyzing Biotinylated Peptides

Biotinidase is an enzyme that catalyzes the hydrolysis of biocytin (B1667093) (biotinyl-L-lysine) and biotinylated peptides, which are products of the breakdown of biotin-dependent carboxylases. nih.govnih.gov This cleavage action releases free biotin, making it available for reuse. nih.gov this compound is a well-established substrate for biotinidase. When biotinidase hydrolyzes this compound, it releases 4-aminobenzoic acid (PABA), which can be quantified using colorimetric methods, providing a measure of biotinidase activity. This assay is crucial for diagnosing biotinidase deficiency, an inherited metabolic disorder.

Beyond its hydrolytic role, research has revealed that biotinidase also exhibits biotinyl-transferase activity. nih.gov This means it can transfer biotin from biocytin to other molecules, including histones. nih.gov This transferase activity is significant at physiological pH and may represent a primary function of the enzyme in various tissues. nih.gov

Contribution to Cellular Biotin Homeostasis and Availability

Efficient biotin recycling is fundamental to maintaining cellular biotin homeostasis. nih.gov Biotinidase's role in this process is central, as it ensures the release of biotin from dietary protein-bound sources and from the turnover of endogenous biotin-containing enzymes. nih.govsigmaaldrich.com The body's ability to reuse biotin minimizes the impact of dietary fluctuations and prevents deficiency. nih.gov

The major proteins involved in maintaining biotin homeostasis are biotinidase, the sodium-dependent multivitamin transporter (SMVT), and holocarboxylase synthetase (HCS). nih.govmdpi.com Dietary biotin exists in both free and protein-bound forms. nih.gov Proteases and peptidases in the gastrointestinal tract break down biotin-containing proteins into biocytin and biotinylated peptides. nih.gov Biotinidase, present in pancreatic fluids, then cleaves these smaller molecules to release free biotin for absorption. nih.gov

Investigating Histone Biotinylation and Epigenetic Regulation

The discovery of histone biotinylation, the covalent attachment of biotin to histone proteins, has opened new avenues in epigenetic research. This post-translational modification is implicated in gene regulation, DNA repair, and chromatin dynamics. nih.govmdpi.com

Biotinidase's Role in Biotin Tag Removal from Histones

Just as biotinidase adds biotin to histones through its transferase activity, it is also capable of removing it. nih.govnih.gov Studies have demonstrated that biotinidase can catalyze the debiotinylation of histones. nih.gov This process is enzyme-mediated, as evidenced by its temperature and pH dependence, and its absence in samples from individuals with biotinidase deficiency. nih.gov The dual function of biotinidase suggests it plays a dynamic role in regulating the biotinylation status of histones, potentially influencing chromatin structure and gene expression. nih.gov

Interplay Between Biotinidase and Holocarboxylase Synthetase in Chromatin Dynamics

While biotinidase can biotinylate histones, holocarboxylase synthetase (HCS) is now considered the primary enzyme responsible for this modification in vivo. nih.gov HCS is the enzyme that attaches biotin to all five human carboxylases. nih.gov However, a significant portion of HCS is located in the nucleus, where it co-localizes with chromatin and the nuclear matrix, suggesting a role beyond carboxylase activation. oup.com

The interplay between biotinidase and HCS is crucial for chromatin dynamics. HCS catalyzes the attachment of biotin to specific lysine (B10760008) residues on histones H2A, H3, and H4. mdpi.com This biotinylation is associated with gene silencing, heterochromatin structures, and the cellular response to DNA damage. nih.govmdpi.complos.org Biotinidase, in turn, can remove these biotin marks, providing a mechanism for reversing these epigenetic effects. nih.gov A deficiency in biotinidase can lead to a secondary deficiency in HCS, disrupting the normal regulation of gene expression. nih.govnih.gov

Methodologies for Studying Biotinylation Status using Biotinylated Probes

The study of histone biotinylation relies on various methodologies that utilize biotinylated probes. These techniques allow researchers to detect and quantify the levels of biotinylated histones in cells and tissues.

Probes for Detection: Commonly used probes for identifying biotinylated proteins include streptavidin, avidin (B1170675), and anti-biotin antibodies. nih.gov While avidin can sometimes show cross-reactivity, streptavidin and anti-biotin antibodies are generally specific for biotinylated histones. nih.gov These probes can be conjugated to enzymes or fluorescent molecules for detection in techniques like Western blotting and immunofluorescence. nih.gov

Synthetic Peptides: Synthetic peptides corresponding to specific regions of histone tails are used to identify biotinylation sites. nih.gov These peptides can be enzymatically biotinylated in vitro by biotinidase or HCS and then analyzed to pinpoint the exact lysine residues that are modified. nih.gov

Chromatin Immunoprecipitation (ChIP): This technique is used to identify the genomic regions associated with specific histone modifications. ebi.ac.uk Antibodies against biotinylated histones can be used to isolate the DNA sequences that are in close proximity to these modified histones, providing insights into the genes and genomic elements regulated by biotinylation. ebi.ac.uk

Recombinant Biotinylated Histones: Commercially available recombinant histones with biotin tags at specific sites, such as Recombinant Histone H3.1 biotinylated (Human), serve as valuable tools for in vitro studies. activemotif.com These can be used in enzyme kinetic assays, inhibitor screening, and to study the structural effects of biotinylation on nucleosomes. plos.orgactivemotif.com

Table of Research Findings on Histone Biotinylation:

| Finding | Research Focus | Key Methodologies | Reference(s) |

| Biotinylation and Cell Proliferation | Increased histone biotinylation observed during the G1, S, G2, and M phases of the cell cycle in human lymphocytes. | Cell synchronization, Western blotting with anti-biotin antibodies. | nih.gov |

| Biotinylation and Gene Silencing | Biotinylated histones H4 at lysines 8 and 12 are associated with pericentromeric heterochromatin and transcriptionally repressed genes. | Chromatin Immunoprecipitation (ChIP), immunofluorescence. | plos.org |

| Biotinylation and DNA Damage Response | A rapid and transient decrease in biotinylated histone H4 at lysine 12 is an early signal in response to DNA double-strand breaks. | Induction of DNA damage, Western blotting with site-specific antibodies. | unl.edu |

| Structural Impact of Biotinylation | Biotinylation of histone H4 at lysine 12 increases the length of DNA wrapped around the histone core by about 13%. | Atomic force microscopy (AFM) of reconstituted nucleosomes. | plos.org |

Biomolecular Research Applications and Probing Strategies

Specific Applications of N-(+)-Biotinyl-4-aminobenzoic acid as a Molecular Tool

While biotinylation is a general strategy, specific biotin-containing compounds are synthesized for particular applications. This compound is primarily recognized for its use as a specific substrate in enzymatic assays. sigmaaldrich.comsigmaaldrich.com

Biotin-labeled molecules are fundamental for studying proteins in vitro. A prime application of this compound is as a substrate for the enzyme biotinidase. sigmaaldrich.com In this assay, biotinidase cleaves the amide bond, releasing 4-aminobenzoic acid (PABA). The amount of released PABA can be quantified, typically through a colorimetric reaction, which provides a direct measure of the enzyme's activity. This method is particularly important in clinical diagnostics for identifying biotinidase deficiency, an inherited metabolic disorder.

More broadly, biotin-labeled peptides and proteins are used to investigate protein-protein and peptide-protein interactions. nih.gov Techniques such as ELISA, Western blotting, and immunoprecipitation frequently employ the biotin-streptavidin system for detection, where a biotinylated antibody or protein is detected by an enzyme-conjugated streptavidin. thermofisher.comgbiosciences.com

Biotin (B1667282) serves as a highly effective non-radioactive label for nucleic acid probes used in various hybridization techniques. nih.gov Biotin can be incorporated into DNA or RNA strands enzymatically during synthesis. seracare.com

Enzymatic Labeling : Methods like random priming with Klenow polymerase, PCR amplification, or in vitro transcription can incorporate biotinylated nucleotides (e.g., biotin-dCTP, biotin-UTP) into a nucleic acid probe. seracare.com

Detection : Once the biotinylated probe hybridizes to its target sequence on a membrane (e.g., in Southern or Northern blotting) or in situ, it is detected using streptavidin conjugated to a reporter molecule. seracare.comnih.gov The reporter can be an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP) that generates a chemiluminescent or chromogenic signal, or a fluorescent dye for direct visualization. jenabioscience.com

Studies have demonstrated that biotin-labeled substrates can effectively replace hazardous ³²P-labeled ones in a variety of biochemical assays, including electrophoretic mobility shift assays (EMSA) to study protein-DNA interactions. nih.gov

Biotinylation is a key method for labeling cell surface proteins to study their distribution, trafficking, and interactions. Reagents can be designed to specifically attach biotin to proteins on the exterior of a living cell. thermofisher.com These labeled cells can then be detected and analyzed using streptavidin conjugated to a fluorescent probe (e.g., FITC, Cy3) for applications like fluorescence microscopy or flow cytometry. gbiosciences.comseracare.com The ability to use modified avidin (B1170675) and streptavidin has also opened avenues for developing two-step in vivo imaging techniques. nih.gov

Data Tables

Table 1: Research Applications of Biotinylation

| Application Area | Technique | Principle of Biotin Use | Common Reporter |

|---|---|---|---|

| Protein Analysis | Biotinidase Assay | This compound acts as a specific enzyme substrate. sigmaaldrich.com | Colorimetric detection of PABA. |

| ELISA / Western Blot | Biotinylated antibody or protein detected by streptavidin conjugate. thermofisher.comgbiosciences.com | HRP, AP (Enzymatic). jenabioscience.com | |

| Immunoprecipitation | Biotinylated antibody captures protein, which is then purified on streptavidin beads. thermofisher.com | N/A (Purification). | |

| Nucleic Acid Analysis | Southern/Northern Blot | Biotinylated DNA/RNA probe hybridizes to target sequence. seracare.comnih.gov | HRP, AP (Enzymatic). jenabioscience.com |

| In Situ Hybridization (ISH) | Biotinylated probe detects nucleic acid sequence within cells/tissues. seracare.com | Fluorophores (e.g., Cy3). seracare.com | |

| EMSA | Biotin-labeled DNA/RNA used to detect protein binding via a mobility shift. nih.gov | Chemiluminescence. researchgate.net | |

| Cellular Analysis | Cell Surface Labeling | Biotinylation of cell surface proteins for detection. thermofisher.com | Fluorophores (for imaging/FACS). gbiosciences.com |

Table 2: Compound Names Mentioned in Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | B-PABA |

| Avidin | |

| Streptavidin | |

| Biotin | Vitamin B7, Vitamin H |

| 4-aminobenzoic acid | PABA |

| Biotin-dCTP | |

| Biotin-UTP | |

| Horseradish Peroxidase | HRP |

| Alkaline Phosphatase | AP |

| Fluorescein isothiocyanate | FITC |

Development of Novel Bioconjugation Reactions and "Click" Chemistry Approaches

The field of biomolecular research has seen a significant evolution in the strategies used to label and probe biological molecules. Central to this advancement is the development of highly specific and efficient chemical reactions that can operate under physiological conditions. This compound has emerged as a valuable scaffold in the creation of novel bioconjugation reagents, particularly those utilized in "click" chemistry. Its structure, which combines the high-affinity biotin tag with a versatile aminobenzoic acid linker, allows for chemical modifications that enable its participation in these advanced ligation strategies.

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. tcichemicals.com Traditional methods often lacked specificity, leading to heterogeneous products and potential loss of biological function. nih.gov The advent of chemoselective reactions, which target specific functional groups, has revolutionized this field, enabling the site-specific modification of biomolecules. nih.govnih.gov

A paramount example of such an advancement is "click" chemistry. Coined in 2001, this concept describes a class of reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild, often aqueous, conditions. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov This reaction's efficiency and compatibility with diverse functional groups make it ideal for labeling complex biological systems.

This compound as a Precursor for "Clickable" Probes

The inherent structure of this compound, while not a direct participant in click reactions, makes it an ideal starting point for synthesizing "clickable" biotinylation reagents. The 4-aminobenzoic acid moiety provides a chemical handle that can be readily modified to incorporate either an azide (B81097) or an alkyne group. nih.govmdpi.com For instance, the carboxylic acid can be converted into an amide linked to an azide- or alkyne-containing molecule. This creates a heterobifunctional molecule: one end is the biotin for affinity binding, and the other is a reactive group for click chemistry.

Researchers have designed and synthesized alkyne-functionalized biotin derivatives that preserve the carboxylic acid moiety of biotin, demonstrating their use in creating modular molecular probes via CuAAC. uwa.edu.au This approach allows for the efficient linking of biotin to other molecules of interest, such as therapeutic agents or fluorescent dyes. medchem101.com

Applications in "Click" Chemistry-Mediated Bioconjugation

The use of biotin derivatives in click chemistry has broad applications in labeling and detection. nih.govmedchem101.com A common strategy involves the metabolic labeling of cells. For example, cells can be cultured with an azido-modified sugar, which is incorporated into the glycans of cell surface glycoproteins. nih.gov These cells can then be treated with a biotin conjugate that has been modified with a cyclooctyne (B158145) group, such as dibenzocyclooctyne (DBCO). nih.gov This leads to a strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction, which covalently attaches the biotin tag to the cell surface proteins. nih.gov The biotinylated proteins can then be detected or isolated using streptavidin-conjugated probes. tcichemicals.comresearchgate.net

This methodology has been successfully used to:

Label cell surfaces: Researchers have modified cell surfaces with azide groups and subsequently reacted them with biotinylated phosphine (B1218219) derivatives or biotinalkyne derivatives to achieve high yields of biotinylated cells. nih.gov

Identify proteins: Click chemistry-mediated biotinylation has been employed to label and identify specific protein populations, such as the cellular secretome or surface proteomes. nih.gov

Create complex conjugates: The modular nature of click chemistry allows for the construction of sophisticated bioconjugates, such as antibody-drug conjugates or targeted drug delivery systems. researchgate.netkromnigon.com

The table below summarizes key aspects of click chemistry approaches involving biotinylated reagents.

| Click Reaction Type | Reactive Groups | Key Features | Example Application | Reference(s) |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide (with Copper(I) catalyst) | High efficiency and reliability; forms a stable 1,4-disubstituted triazole. | Synthesis of peptide-polymer conjugates and functionalization of oligopeptides. | nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) + Azide | Copper-free, making it suitable for use in living systems where copper toxicity is a concern. | Labeling glycoproteins on living cells for proteomic analysis. | nih.gov |

| Staudinger Ligation | Azide + Phosphine (e.g., triarylphosphine) | Bioorthogonal reaction that forms an amide bond. | Modifying Jurkat cell surfaces with biotinylated phosphine derivatives. | nih.gov |

The development of these novel bioconjugation strategies, heavily reliant on versatile precursors like this compound, has significantly enhanced the toolbox available to researchers for probing complex biological systems with high precision and minimal perturbation. nih.gov

Future Research Directions and Emerging Areas

Development of Next-Generation Biotinidase Substrates with Enhanced Properties

The development of novel biotinidase substrates with improved characteristics is a significant area of future research. While N-(+)-Biotinyl-4-aminobenzoic acid is a widely used substrate for colorimetric assays, there is a continuous search for substrates with enhanced sensitivity, specificity, and suitability for different analytical platforms. nih.govresearchgate.net

Future research will likely focus on:

Fluorometric Substrates: The development of fluorometric assays using substrates like biotinyl-6-aminoquinoline (B1208879) has shown promise due to higher sensitivity compared to colorimetric methods. nih.gov Further research could lead to the synthesis of new fluorogenic substrates that offer even lower detection limits and reduced background interference.

Substrates for Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS/MS) methods provide high accuracy and specificity for measuring biotinidase activity. nih.gov Designing substrates that are optimized for LC-MS/MS analysis, potentially with isotopic labeling, could further enhance the precision and throughput of these assays.

Inhibitors as Research Tools: The development of specific and potent inhibitors of biotinidase, such as biotinyl-methyl 4-(amidomethyl)benzoate, is crucial for studying the enzyme's mechanism and its role in various cellular processes. nih.gov Future work may involve creating inhibitors that target specific cellular compartments to dissect the multifaceted functions of biotinidase. nih.gov

Integration of this compound into High-Throughput Screening Platforms

High-throughput screening (HTS) is essential for newborn screening programs for biotinidase deficiency and for drug discovery efforts. acs.orggoogle.com The integration of this compound and its analogs into robust HTS platforms is an ongoing area of development.

Key advancements in this area include:

Dried Blood Spot (DBS) Assays: this compound has been successfully pre-deposited onto filter paper for DBS assays, simplifying the sample collection and analysis process for newborn screening. researchgate.netacs.org

Digital Imaging Colorimetry: A novel HTS method utilizes a smartphone camera to analyze the color change in a 96-well microplate, offering a simple, accurate, and cost-effective alternative to traditional UV spectrometers for measuring biotinidase activity. acs.org

Microfluidics and Droplet-Based Assays: The use of digital microfluidics technology allows for the automation of biotinidase activity assays in small droplets, enabling high-throughput analysis with minimal reagent consumption. google.com This technology holds significant potential for large-scale screening programs.

Advanced Structural and Computational Modeling of Biotinidase-Substrate Complexes

A detailed understanding of the three-dimensional structure of human biotinidase and its interaction with substrates like this compound is fundamental for elucidating its catalytic mechanism and the effects of mutations. nih.gov

Future research in this area will likely involve:

X-ray Crystallography and Cryo-Electron Microscopy: Despite challenges in expressing and purifying sufficient quantities of biotinidase, obtaining a high-resolution crystal structure remains a primary goal. nih.gov These structural insights would be invaluable for understanding substrate binding and the impact of disease-causing mutations.

Homology Modeling: In the absence of an experimental structure, computer modeling based on homologous nitrilases and amidases has provided a probable 3D structure of biotinidase. nih.gov Continued refinement of these models using advanced computational algorithms will improve their predictive power.

Molecular Dynamics Simulations: Computational simulations can be used to model the dynamic interactions between biotinidase and its substrates, providing insights into the catalytic process and the conformational changes that occur during the reaction.

Exploration of this compound in Broader Enzymatic and Metabolic Contexts

The utility of this compound extends beyond its use as a simple diagnostic tool. Researchers are beginning to explore its application in understanding the broader enzymatic and metabolic landscape related to biotin (B1667282).

Emerging research directions include:

Biotin Homeostasis: Biotin metabolism is a complex process involving transport, conjugation to carboxylases, and recycling by biotinidase. nih.gov this compound and its derivatives can be used as probes to study the interplay between these different processes and how they are regulated.

Gut Microbiome and Biotin Metabolism: The gut microbiota plays a role in biotin synthesis and metabolism. nih.gov Investigating how microbial biotinidase activity, potentially assayed using B-PABA, influences host biotin status is an area of growing interest, particularly in conditions like obesity. nih.gov

Histone Biotinylation: Biotinidase has been implicated in the biotinylation of histones, a post-translational modification that may play a role in gene regulation. nih.gov Substrates and inhibitors derived from this compound could be valuable tools for studying this non-canonical function of biotinidase.

Application of this compound Derivatives in Systems Biology Approaches

Systems biology aims to understand complex biological systems by integrating multiple data types. Derivatives of this compound can be incorporated into systems biology workflows to gain a more holistic understanding of biotin metabolism and its connection to other cellular pathways. youtube.com

Potential applications include:

Metabolic Engineering: In the context of producing valuable chemicals in microorganisms, understanding and engineering biotin metabolism can be crucial. youtube.com B-PABA derivatives could be used to monitor biotinidase activity within engineered metabolic networks.

Development of Novel Therapeutics: Derivatives of 4-aminobenzoic acid have shown potential as antimicrobial and cytotoxic agents. nih.govmdpi.comresearchgate.net By combining the biotinyl moiety with other pharmacophores, it may be possible to develop novel targeted therapies.

Multi-omics Analysis: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the effects of biotinidase deficiency. youtube.com Assays using this compound provide a key phenotypic data point to be integrated into these multi-omics studies.

Q & A

Basic: What are the standard synthetic routes for N-(+)-Biotinyl-4-aminobenzoic acid, and how is its purity validated?

Answer:

The compound is synthesized via coupling biotin with 4-aminobenzoic acid using carbodiimide-based crosslinkers (e.g., EDC or HATU) under controlled pH (6.5–7.5) to activate the carboxyl group of biotin. Post-synthesis, purification involves reversed-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Characterization employs:

- NMR (1H/13C) to confirm amide bond formation and aromatic protons.

- Mass spectrometry (MS) for molecular weight validation (expected [M+H]+ at 386.4 Da).

- HPLC-UV (λ = 280 nm) to assess purity (>95%) .

Basic: How is this compound utilized in enzymatic assays for biotinidase activity?

Answer:

The compound serves as an artificial substrate in colorimetric assays for biotinidase. In serum samples, biotinidase cleaves the amide bond, releasing 4-aminobenzoic acid, which is quantified spectrophotometrically (λ = 405 nm). Key steps:

Incubate serum with substrate (0.1–1.0 mM) in phosphate buffer (pH 6.0) at 37°C for 30–60 min.

Stop reaction with acidic ethanol.

Centrifuge and measure absorbance against a standard curve.

Critical controls: Blank (substrate without enzyme) and negative (enzyme without substrate) .

Advanced: What methodological strategies optimize sensitivity in biotinidase assays using this compound?

Answer:

Optimization variables include:

- Substrate concentration : Perform Michaelis-Menten kinetics (Km ~0.5 mM) to balance sensitivity and cost.

- pH : Biotinidase activity peaks at pH 6.0; deviations reduce cleavage efficiency.

- Detection method : Replace colorimetry with fluorometry (e.g., derivatize 4-aminobenzoic acid with fluorescamine) for lower detection limits.

- Temperature control : Pre-warm reagents to 37°C to minimize lag phases. Validate with positive controls (e.g., recombinant biotinidase) .

Advanced: How to resolve discrepancies in reported biotinidase activity values across studies using this substrate?

Answer:

Discrepancies often arise from:

- Substrate purity : Verify via HPLC and adjust calculations for impurities.

- Assay conditions : Standardize pH, temperature, and incubation time.

- Enzyme source : Species-specific biotinidase (e.g., murine vs. human) may differ in kinetics.

- Data normalization : Express activity as nmol/min/mg protein (Bradford assay) rather than absolute absorbance. Cross-validate with alternative substrates (e.g., biotinyl-p-nitroanilide) .

Advanced: What analytical approaches characterize hydrogen-bonding interactions in crystalline forms of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) identifies hydrogen-bonding motifs (e.g., R₂²(8) patterns between amide and carboxyl groups). Graph-set analysis categorizes interactions:

- D (donor): N–H (amide).

- A (acceptor): O (carboxyl).

Thermogravimetric analysis (TGA) and DSC assess stability of these interactions under thermal stress. Compare with computational models (DFT) to predict packing efficiency .

Basic: What storage conditions preserve the stability of this compound?

Answer:

Store lyophilized powder at −20°C in airtight, light-protected containers. For solutions, use pH 7.4 PBS or DMSO (≤10% v/v) and store at −80°C (avoid freeze-thaw cycles). Monitor degradation via:

- HPLC : New peaks indicate hydrolysis.

- UV-Vis : Absorbance shifts suggest aromatic ring modifications. Shelf life: 12–18 months under optimal conditions .

Advanced: How to evaluate biotinylation efficiency when conjugating this compound to proteins?

Answer:

HPLC-SEC : Resolve conjugated vs. free compound (retention time shifts).

MALDI-TOF MS : Determine mass increase of the protein (expected ~386 Da per biotinylation site).

Streptavidin binding assays : Use surface plasmon resonance (SPR) to quantify active biotin (KD ~10⁻¹⁵ M).

Optimization : Adjust molar ratios (biotin:protein = 5:1 to 20:1) and reaction time (2–4 hrs) .

Advanced: How to design a systematic review on the compound’s applications in enzyme research?

Answer:

Follow PRISMA guidelines:

Search strategy : Use keywords (biotinyl-4-aminobenzoic acid, biotinidase, assay) across PubMed, Web of Science, and Embase.

Screening : Include peer-reviewed articles (2000–2025) with experimental data; exclude reviews.

Data extraction : Tabulate Km, Vmax, pH optima, and detection methods.

Meta-analysis : Use RevMan to pool data on inter-study variability (I² statistic). Highlight gaps (e.g., lack of cryo-EM studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.